CP 100356
Description
Historical Context and Initial Characterization in Academic Investigations
CP 100356, also known by its chemical name 4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine monohydrochloride, has a CAS number of 142715-48-8. sigmaaldrich.comnih.govfishersci.com It is typically characterized as a white to off-white powder with a purity often exceeding 98% by HPLC. sigmaaldrich.comtocris.comrndsystems.com Its molecular formula is C₃₁H₃₆N₄O₆ · HCl, and it has a molecular weight of 597.10 g/mol . sigmaaldrich.comtocris.comrndsystems.comfishersci.pt
Initial academic investigations characterized this compound as a high-affinity inhibitor of P-glycoprotein (P-gp), also known as MDR1 or ABCB1. sigmaaldrich.comtocris.comrndsystems.comfishersci.pt Studies in mouse Pgp1a and Pgp1b isoforms determined Ki values of 58 nM and 94 nM, respectively, indicating potent inhibition of these transporters. tocris.comrndsystems.comfishersci.pt Further characterization revealed its ability to inhibit calcein-AM uptake in MDR1-transfected MDCKII cells with an IC₅₀ of 0.5 μM and prazosin (B1663645) transport in BCRP-transfected MDCKII cells with an IC₅₀ of 1.5 μM. tocris.comrndsystems.comfishersci.ptmedchemexpress.com Research also indicated weak or no inhibitory activity against MRP1, OATP1B1, and several major human P450 enzymes at concentrations above 50 μM. tocris.comrndsystems.comfishersci.ptmedchemexpress.com
Beyond its role as a transporter inhibitor, this compound has also been identified in screens for compounds affecting other biological processes. For instance, academic investigations have identified this compound as a compound that can induce stomatal opening in plants, specifically in Commelina benghalensis, when kept in the dark. oup.com This finding emerged from screening chemical libraries to identify compounds that influence stomatal movements. oup.com
Overarching Significance in Preclinical Pharmacological and Virological Research
The primary significance of this compound in preclinical research stems from its well-characterized activity as a P-gp inhibitor. P-gp is an efflux transporter that plays a crucial role in limiting the intracellular accumulation of various compounds, including many therapeutic drugs. nih.govasm.org By inhibiting P-gp, this compound can be used in research to investigate the role of this transporter in the cellular uptake and efficacy of potential drug candidates. This is particularly relevant in cell lines, such as Vero E6 cells, which are known to express high levels of P-gp and can actively efflux certain compounds. asm.orgnih.govbiorxiv.orgbiorxiv.orgpnas.orgbiorxiv.orgnih.gov
In virological research, this compound has been extensively used as a tool compound to assess the impact of P-gp-mediated efflux on the antiviral activity of various compounds, especially in cell-based assays. asm.orgnih.govbiorxiv.orgbiorxiv.orgpnas.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.netmdpi.comacs.orgnih.govasm.org Its inclusion in antiviral screens allows researchers to determine if the observed antiviral potency of a compound is being masked or reduced by its efflux by P-gp. nih.govnih.govacs.org By performing experiments with and without this compound, researchers can gain a clearer understanding of a compound's intrinsic antiviral activity within the cell. nih.govpnas.orgnih.govbiorxiv.orgnih.gov
Detailed research findings highlight this compound's utility in studying antiviral compounds against various viruses, including SARS-CoV-2 and mammarenaviruses like Lassa virus (LASV) and lymphocytic choriomeningitis virus (LCMV). nih.govasm.orgnih.govbiorxiv.orgbiorxiv.orgpnas.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.netmdpi.comnih.govasm.orgnih.gov For example, studies investigating SARS-CoV-2 protease inhibitors have utilized this compound to enhance the apparent antiviral activity of compounds in Vero E6 cells, thereby providing a more accurate measure of their potency against the viral target itself. asm.orgnih.govbiorxiv.orgbiorxiv.orgpnas.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.netmdpi.comnih.govasm.org Research has shown that in the presence of this compound, the antiviral potency of certain SARS-CoV-2 inhibitors in Vero E6 cells is significantly increased. nih.govmdpi.comfrontiersin.org
Furthermore, this compound has demonstrated direct antiviral activity against certain viruses, independent of its P-gp inhibitory function. Research into mammarenaviruses revealed that this compound suppressed VSV-LASVGP, LCMV, and LASV infection with half maximal inhibitory concentrations (IC₅₀) of 0.52, 0.54, and 0.062 μM, respectively, without significant cytotoxicity. nih.govnih.gov Mechanistic studies suggested that this compound inhibits low-pH-dependent membrane fusion mediated by arenavirus glycoproteins and that its antiviral effect is unlikely due to P-gp inhibition itself. nih.govnih.gov This indicates a direct interference with the viral entry process for these viruses. nih.govnih.gov
The use of this compound in preclinical studies allows for a more accurate assessment of the intracellular potency of drug candidates that are substrates of efflux transporters. nih.govpnas.orgnih.govacs.org This is crucial for understanding their potential efficacy in vivo and for guiding further drug development efforts. researchgate.net
Here is a summary of some research findings involving this compound:
| Compound/Virus | Cell Line | Presence of this compound | Measured Parameter | Value | Citation |
| This compound | MDR1-transfected MDCKII | N/A | Inhibition of calcein-AM uptake (IC₅₀) | 0.5 μM | tocris.comrndsystems.comfishersci.ptmedchemexpress.com |
| This compound | BCRP-transfected MDCKII | N/A | Inhibition of prazosin transport (IC₅₀) | 1.5 μM | tocris.comrndsystems.comfishersci.ptmedchemexpress.com |
| This compound | Mouse Pgp1a | N/A | Ki | 58 nM | tocris.comrndsystems.comfishersci.pt |
| This compound | Mouse Pgp1b | N/A | Ki | 94 nM | tocris.comrndsystems.comfishersci.pt |
| This compound | Vero cells | N/A | Cytotoxicity (CC₅₀) | 21.0 μM | nih.gov |
| This compound | Vero cells | N/A | VSV-LASVGP infection (IC₅₀) | 0.52 μM | nih.govnih.gov |
| This compound | Vero cells | N/A | LCMV infection (IC₅₀) | 0.54 μM | nih.govnih.gov |
| This compound | Vero E6 cells | N/A | Authentic LASV infection (IC₅₀) | 0.062 μM | nih.govnih.gov |
| Compound 1 (SARS-CoV-2 PLpro inhibitor) | Vero E6 cells | 2 μM | Antiviral effects (EC₅₀) | 51.9 μM | biorxiv.orgbiorxiv.org |
| EDP-235 (SARS-CoV-2 3CLpro inhibitor) | Vero E6 cells | Absent | CPE inhibition (EC₅₀) | 11–22 nM | nih.gov |
| EDP-235 (SARS-CoV-2 3CLpro inhibitor) | Vero E6 cells | Present (0.5 μM or 2 μM) | CPE inhibition (EC₅₀) | 3–7.4 nM | nih.gov |
| Hybrid 7 (SARS-CoV-2 Mpro inhibitor) | Vero E6 cells | Absent | Antiviral activity (EC₅₀) | 14-16 μM | mdpi.com |
| Hybrid 7 (SARS-CoV-2 Mpro inhibitor) | Vero E6 cells | Present | Antiviral activity (EC₅₀) | 0.88 μM | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMZZFZYBXDSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162139 | |
| Record name | CP 100356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142716-85-6 | |
| Record name | CP 100356 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142716856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 100356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Target Engagement of Compound Cp 100356
Interaction with ATP-Binding Cassette (ABC) Transporters ABC transporters are a superfamily of proteins that transport various molecules across biological membranes in an ATP-dependent manner.wikipedia.orgP-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are prominent members of this family involved in the efflux of a wide range of substrates, including many drugs.targetmol.comwikipedia.orgThis efflux activity can significantly impact drug absorption, distribution, metabolism, and excretion (ADME), and is a major mechanism of multidrug resistance in various diseases, including cancer.wikipedia.org
Characterization of Inhibitory Potency and Binding Kinetics in In Vitro Systems In in vitro systems, CP 100356 has demonstrated potent inhibitory activity against P-gp. Studies using human MDR1-transfected MDCKII cells have shown that this compound inhibits the uptake of the P-gp substrate calcein-AM with an IC₅₀ value of approximately 0.5 µM.medchemexpress.comtargetmol.comrndsystems.combio-techne.comtocris.comcaymanchem.comscientificlabs.comfishersci.atselleck.cntargetmol.comnih.govInhibition of digoxin (B3395198) transport, another P-gp substrate, in the same cell line was observed with an IC₅₀ value of approximately 1.2 µM.medchemexpress.comtargetmol.combio-techne.comtocris.comscientificlabs.comtargetmol.comFor mouse Pgp1a and Pgp1b isoforms, this compound exhibits high affinity with Ki values of 58 nM and 94 nM, respectively.rndsystems.combio-techne.comtocris.comfishersci.attocris.com
| In Vitro System | P-gp Substrate | Assay Type | Metric | Value | Citation |
|---|---|---|---|---|---|
| Human MDR1-transfected MDCKII cells | Calcein-AM | Inhibition of uptake | IC₅₀ | ~0.5 µM | medchemexpress.comtargetmol.comrndsystems.combio-techne.comtocris.comcaymanchem.comscientificlabs.comfishersci.atselleck.cntargetmol.comnih.gov |
| Human MDR1-transfected MDCKII cells | Digoxin | Inhibition of transport | IC₅₀ | ~1.2 µM | medchemexpress.comtargetmol.combio-techne.comtocris.comscientificlabs.comtargetmol.com |
| Mouse Pgp1a isoform | Not specified | Binding kinetics | Ki | 58 nM | rndsystems.combio-techne.comtocris.comfishersci.attocris.com |
| Mouse Pgp1b isoform | Not specified | Binding kinetics | Ki | 94 nM | rndsystems.combio-techne.comtocris.comfishersci.attocris.com |
| In Vitro System | BCRP Substrate | Assay Type | Metric | Value | Citation |
|---|---|---|---|---|---|
| BCRP-transfected MDCKII cells | Prazosin (B1663645) | Inhibition of transport | IC₅₀ | ~1.5 µM | medchemexpress.comrndsystems.combio-techne.comtocris.comcaymanchem.comscientificlabs.comfishersci.atselleck.cntargetmol.com |
| In Vitro System | OATP1B1 Substrate | Assay Type | Metric | Value | Citation |
|---|---|---|---|---|---|
| In vitro | Estradiol 17β-D-Glucuronide | Inhibition of uptake | IC₅₀ | ~66 µM | medchemexpress.com |
Specificity Assessment Against Other Efflux Transporters (e.g., Multidrug Resistance-associated Protein 2, MRP2)
Beyond its inhibitory effects on P-gp and BCRP, the specificity of this compound against other efflux transporters has been evaluated. Studies have shown that this compound exhibits weak or no inhibitory activity against Multidrug Resistance-associated Protein 1 (MRP1) and organic anion transporter 1B1 (OATP1B1) fishersci.at. Specifically, this compound was found to be devoid of MRP2 inhibition at concentrations up to 15 µM nih.govmedchemexpress.com. It also shows weak inhibition of OATP1B1 with an IC₅₀ of approximately 66 μM caymanchem.commedchemexpress.com.
The following table summarizes the inhibitory activity of this compound against various efflux transporters:
| Transporter | IC₅₀ (µM) | Ki (nM) (Mouse) | Reference |
| P-gp (MDR1) | 0.5 | 58 (Pgp1a), 94 (Pgp1b) | fishersci.at |
| BCRP | 1.5 | - | fishersci.at |
| MRP1 | >50 | - | fishersci.at |
| MRP2 | >15 | - | nih.govmedchemexpress.com |
| OATP1B1 | ~66 | - | caymanchem.commedchemexpress.com |
Lack of Significant Inhibition of Major Human Cytochrome P450 Enzymes
Investigations into the metabolic profile of this compound have included assessing its potential to inhibit major human cytochrome P450 (CYP) enzymes. Research indicates that this compound displays weak or no inhibitory activity against several major human P450 enzymes fishersci.at. Studies have specifically evaluated its effects on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 caymanchem.com. This compound was found to be devoid of significant inhibition against these major human P450 isoforms, with IC₅₀ values greater than 50 μM for all tested enzymes caymanchem.comnih.govmedchemexpress.com. This lack of potent inhibition against key drug-metabolizing enzymes suggests a lower likelihood of this compound causing pharmacokinetic drug interactions through CYP inhibition. This compound has also been used in studies evaluating the time-dependent inactivation of CYP3A in human hepatocytes, where it modulated the observed CYP3A inactivation potency by certain compounds capes.gov.br.
The following table presents the inhibitory activity of this compound against major human CYP enzymes:
| CYP Enzyme | IC₅₀ (µM) | Reference |
| CYP1A2 | >50 | caymanchem.com |
| CYP2C9 | >50 | caymanchem.com |
| CYP2C19 | >50 | caymanchem.com |
| CYP2D6 | >50 | caymanchem.com |
| CYP3A4 | >50 | caymanchem.comnih.govmedchemexpress.com |
Application in In Vivo Preclinical Models for Pharmacological Research
This compound is utilized in in vivo preclinical models, primarily rodents, to probe the influence of efflux transporters on the systemic exposure and absorption of co-administered drugs. Its ability to inhibit key efflux pumps like P-gp allows researchers to assess the extent to which these transporters limit the bioavailability or tissue penetration of potential drug candidates.
Assessment of Efflux Transporter Impact on Systemic Exposure of Co-Administered Experimental Compounds
In preclinical pharmacokinetic studies, this compound is co-administered with experimental compounds suspected to be substrates of efflux transporters. By comparing the systemic exposure (e.g., plasma concentration-time profiles, AUC, Cmax) of the experimental compound when given alone versus when given with this compound, researchers can quantify the impact of transporter-mediated efflux on the compound's absorption and distribution.
For instance, studies in rats have examined the effect of co-administering this compound with known efflux transporter substrates like fexofenadine (B15129) (an MDR1 substrate) and prazosin (a dual MDR1/BCRP substrate). Co-administration of increasing doses of this compound resulted in significant increases in the systemic exposure of fexofenadine, with substantial increases in both Cmax and AUC observed at higher this compound doses. researchgate.net Significant differences in prazosin pharmacokinetics, including an increase in AUC, were also noted in the presence of this compound. researchgate.net
These findings highlight the utility of this compound in demonstrating the degree to which efflux transporters limit the systemic availability of their substrates in vivo. Such studies are crucial during drug discovery to identify potential pharmacokinetic challenges posed by efflux transporters and to inform strategies for optimizing drug design or formulation. The use of portal vein-cannulated rats in conjunction with transporter inhibitors like this compound can specifically assess the impact of intestinal efflux transporters on oral drug absorption by evaluating intestinal availability independently of systemic clearance researchgate.net.
Data Table: Impact of this compound Co-administration on Substrate Exposure in Rats
| Co-administered Substrate | This compound Dose (mg/kg) | Fold Increase in Cmax | Fold Increase in AUC |
| Fexofenadine | 24 | 36 | 80 |
| Prazosin | Not specified | Not specified | 2.6 |
Note: Data extracted from search result researchgate.net. Specific this compound dose for prazosin study not explicitly stated in the snippet.
This compound has also been used in in vitro cellular assays, often involving cell lines that overexpress efflux transporters like P-gp (e.g., Vero E6 cells, MDR1-transfected MDCKII cells), to better reflect in vivo conditions where transporter activity can limit intracellular drug concentrations. acs.orgnih.govbiorxiv.orgbiorxiv.orgjsmcentral.orgbiorxiv.orgnih.gov By including this compound in these assays, researchers can overcome transporter-mediated efflux and assess the intrinsic cellular potency of a compound without this confounding factor. biorxiv.orgbiorxiv.orgjsmcentral.orgbiorxiv.org While primarily an in vitro application mentioned in the search results, it underscores the broader role of this compound as a tool to study transporter function, which directly informs the design and interpretation of in vivo studies.
Conceptualization as a "Chemical Knock-out Equivalent" for Efflux Transporter Functionality in Animal Models
This compound is conceptualized and utilized as a "chemical knock-out equivalent" for efflux transporter functionality, particularly for P-gp, in animal models nih.govdntb.gov.uascispace.com. In genetically engineered animal models, a "knock-out" refers to the deliberate inactivation or deletion of a specific gene, such as the gene encoding an efflux transporter. This allows researchers to study the physiological role of the transporter by observing the effects of its complete absence.
However, developing and maintaining genetic knock-out models can be resource-intensive and time-consuming. This compound offers a pharmacological alternative by acutely and reversibly inhibiting the function of the target transporter in vivo. By administering this compound, researchers can effectively mimic a state where the transporter's activity is significantly reduced or eliminated, similar to a genetic knock-out. dntb.gov.uascispace.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 196918 |
| This compound hydrochloride | 71312025 |
This compound is a chemical compound recognized for its inhibitory properties against efflux transporters, primarily P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and, to some extent, Breast Cancer Resistance Protein (BCRP) sigmaaldrich.comfishersci.pt. This characteristic makes it a valuable tool in preclinical research for investigating the role of these transporters in the pharmacokinetics and disposition of potential drug candidates. Its application is particularly relevant in in vivo models to understand how efflux transporters influence the systemic exposure and distribution of co-administered compounds.
Methodological Applications of Compound Cp 100356 in Preclinical Drug Discovery and Mechanistic Studies
Application in In Vivo Preclinical Models for Pharmacological Research
Assessment of Efflux Transporter Impact on Systemic Exposure of Co-Administered Experimental Compounds
A key application of CP 100356 in in vivo preclinical studies involves its co-administration with experimental compounds suspected or known to be substrates for efflux transporters. This approach allows for the direct assessment of the transporters' influence on the pharmacokinetics of the co-administered compound. By comparing pharmacokinetic parameters such as peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) when the experimental compound is administered alone versus in the presence of this compound, researchers can quantify the degree of transporter-mediated efflux.
Studies in rats, for example, have demonstrated the utility of this method. When this compound was co-administered with fexofenadine (B15129), a known MDR1 substrate, significant increases in fexofenadine's systemic exposure were observed. At a this compound dose of 24 mg/kg, researchers reported a 36-fold increase in Cmax and an 80-fold increase in AUC for fexofenadine. researchgate.net Similarly, co-administration of this compound with prazosin (B1663645), a substrate for both MDR1 and BCRP, resulted in a discernible impact on prazosin pharmacokinetics, including a 2.6-fold increase in AUC. researchgate.net
These findings underscore the effectiveness of using this compound to reveal the extent to which efflux transporters can limit the systemic availability of their substrates in vivo. Such preclinical data are critical for identifying potential pharmacokinetic liabilities early in the drug development process and for guiding strategies to mitigate transporter-mediated efflux. Furthermore, specialized in vivo models, such as portal vein-cannulated rats, when combined with inhibitors like this compound, enable researchers to specifically evaluate the impact of intestinal efflux transporters on oral drug absorption, providing a more detailed understanding of the factors influencing bioavailability researchgate.net.
Data Table: Impact of this compound Co-administration on Substrate Exposure in Rats
| Co-administered Substrate | This compound Dose (mg/kg) | Fold Increase in Cmax | Fold Increase in AUC |
| Fexofenadine | 24 | 36 | 80 |
| Prazosin | Not specified | Not specified | 2.6 |
Note: Data derived from search result researchgate.net. The specific dose of this compound for the prazosin study was not detailed in the provided snippet.
While the primary focus here is on in vivo applications, it is worth noting that this compound is also utilized in in vitro cellular assays involving transporter-expressing cell lines (e.g., Vero E6 cells, MDCKII cells transfected with efflux transporter genes) to overcome transporter-mediated efflux and accurately assess the intrinsic cellular potency of compounds acs.orgnih.govbiorxiv.orgbiorxiv.orgjsmcentral.orgbiorxiv.orgnih.gov. This in vitro application complements the in vivo studies by helping to deconvolute the effects of transport from intrinsic activity.
Conceptualization as a "Chemical Knock-out Equivalent" for Efflux Transporter Functionality in Animal Models
This compound is conceptualized and employed as a "chemical knock-out equivalent" to study the functional significance of efflux transporters, particularly P-gp, in animal models nih.govdntb.gov.uascispace.com. Genetic knock-out models, where the gene encoding a specific transporter is inactivated, are a powerful tool for understanding the physiological role of that transporter. However, the generation and maintenance of such models can be complex.
This compound provides a pharmacological means to achieve a similar outcome by acutely inhibiting the activity of the target transporter in vivo. By administering this compound, researchers can effectively create a transient state in the animal where the efflux transporter's function is significantly impaired, functionally mimicking the absence of the transporter as in a genetic knock-out model dntb.gov.uascispace.com.
This "chemical knock-out" approach is valuable for assessing the maximal potential systemic exposure or tissue distribution that a transporter substrate could achieve in the absence of functional efflux activity dntb.gov.uascispace.com. It offers a practical alternative or complement to genetic models, allowing researchers to quickly evaluate the contribution of specific efflux transporters to a drug candidate's pharmacokinetic profile in vivo without the need for genetic manipulation dntb.gov.uascispace.com. This is particularly beneficial in early preclinical screening to identify compounds significantly impacted by efflux transport.
Mechanistic Insights into Biological Processes and Compound Interactions Afforded by Compound Cp 100356 Research
Elucidation of Arenavirus Entry Mechanisms Through Direct Compound Intervention
Studies have demonstrated that CP 100356 inhibits the entry of various mammarenaviruses, including Lassa virus (LASV) and Lymphocytic choriomeningitis virus (LCMV). nih.govnih.gov This inhibition occurs at the stage of low pH-dependent membrane fusion mediated by the arenavirus glycoproteins. nih.govnih.gov While this compound is known as a P-gp inhibitor, research suggests its antiviral effect against arenaviruses is independent of P-gp inhibition. nih.govnih.govkyoto-u.ac.jp This is supported by findings where P-gp downregulation or treatment with another P-gp inhibitor, Tariquidar, did not significantly reduce arenavirus infection. nih.govnih.govkyoto-u.ac.jp These observations indicate that this compound likely acts on as-yet-unidentified host factors or the viral lipid envelope itself to impede membrane fusion, thereby providing a tool to further investigate the specific molecular events involved in arenavirus entry. nih.gov
Research findings on the antiviral activity of this compound against arenaviruses include half maximal inhibitory concentrations (IC50) determined in cell-based assays. For instance, this compound suppressed VSV-LASVGP and LCMV infection with IC50 values of 0.52 µM and 0.54 µM, respectively, and authentic LASV infection with an IC50 of 0.062 µM in Vero cells. nih.gov
Contribution to Structure-Activity Relationship (SAR) Studies of Emerging Antiviral Compounds
This compound has been employed in SAR studies, particularly in the development of antiviral compounds targeting SARS-CoV-2. In these studies, this compound is used to inhibit efflux transporters, predominantly P-gp, in cell lines like Vero E6, which express high levels of these transporters. mdpi.combiorxiv.orgnih.govoup.comnih.govpnas.orgmdpi.comresearchgate.netacs.orgbiorxiv.orgbiorxiv.orgasm.org By mitigating the effect of efflux pumps, researchers can obtain a more accurate assessment of the intrinsic antiviral potency of candidate compounds within the cell. This is crucial for understanding how structural modifications to a compound affect its ability to inhibit viral replication machinery, independent of how well the compound is retained within the cell.
For example, in studies evaluating SARS-CoV-2 main protease (Mpro) inhibitors, the antiviral potency (EC50) of compounds was significantly improved in the presence of this compound. mdpi.combiorxiv.orgnih.govpnas.orgmdpi.comresearchgate.netacs.orgbiorxiv.orgbiorxiv.orgasm.org This indicates that the compounds were substrates for efflux transporters, and inhibiting these transporters with this compound allowed their true intracellular activity to be observed. This approach helps researchers correlate chemical structure with antiviral activity more effectively, guiding the synthesis of more potent and cell-permeable drug candidates.
Identification and Characterization of Efflux-Resistant Experimental Drug Candidates
The use of this compound in cellular assays facilitates the identification of experimental drug candidates that are less susceptible to efflux by transporters like P-gp. By comparing the antiviral activity of a compound in the presence and absence of this compound, researchers can gauge the extent to which efflux affects its intracellular concentration and, consequently, its efficacy. oup.compnas.orgasm.org Compounds whose potency is not significantly enhanced by the addition of this compound are likely either poor substrates for the inhibited transporters or possess inherent properties that favor intracellular accumulation.
This comparative analysis helps in prioritizing drug candidates that are more likely to achieve effective intracellular concentrations in the presence of efflux transporters, which is a critical factor for in vivo efficacy, especially in tissues with high transporter expression. For instance, studies have shown varying degrees of improvement in the potency of different antiviral compounds when this compound is added, highlighting differences in their susceptibility to efflux. oup.compnas.orgasm.org
Probing the Role of Efflux Transporters in Cellular Drug Responses and Viral Replication
This compound serves as a specific probe to investigate the functional role of efflux transporters, particularly P-gp and BCRP, in cellular responses to drugs and in the context of viral replication. medchemexpress.comtocris.commedchemexpress.comselleckchem.com By inhibiting these transporters, researchers can determine their impact on the intracellular accumulation of antiviral compounds and how this affects viral inhibition. nih.govoup.comnih.govpnas.orgbiorxiv.orgbiorxiv.orgasm.org
Studies using this compound have confirmed that efflux transporters like P-gp can significantly reduce the intracellular concentration and, thus, the apparent antiviral activity of certain compounds in cell lines that express high levels of these transporters. oup.compnas.orgasm.org Conversely, in cell lines with low transporter expression, the effect of this compound on compound potency is minimal or absent. pnas.org This demonstrates the direct impact of efflux transporters on the cellular efficacy of antiviral agents and underscores the importance of considering transporter activity when evaluating potential drug candidates.
Furthermore, while this compound is a P-gp inhibitor, research on arenaviruses suggests that P-gp itself is unlikely directly involved in the entry of these viruses. nih.govnih.govkyoto-u.ac.jp This finding, derived using this compound as a tool, helps to differentiate between the role of efflux transporters in modulating intracellular drug concentrations and their potential direct involvement in viral life cycles.
Here is a table summarizing some research findings where this compound was used to investigate antiviral compound activity in the presence of efflux transporters:
| Compound | Cell Line used with this compound | Antiviral Target/Virus | Effect of this compound on EC50 (Example) | Fold Improvement in Potency (Example) | Source |
| PF-00835231 | Vero E6 | SARS-CoV-2 3CLpro | Decreased EC50 | 117- to 173-fold | biorxiv.orgbiorxiv.org |
| Nirmatrelvir | Vero E6/TMPRSS2 | SARS-CoV-2 3CLpro | Decreased EC50 | 61.4-fold (EC90) or 25-fold (EC50) | oup.comasm.org |
| Remdesivir | Vero E6/TMPRSS2 | SARS-CoV-2 RdRp | Decreased EC50 | 51.8-fold (EC90) or 8-fold (EC50) | oup.comasm.org |
| BBH-1, BBH-2, NBH-2 | Vero E6 TMPRSS cells | SARS-CoV-2 Mpro | Decreased EC50 | At least 10-fold | nih.gov |
| Compound 1 (GRL0617 derivative) | Vero E6 | SARS-CoV-2 PLpro | EC50 measured in presence of this compound | N/A (measured in presence) | biorxiv.org |
| Compound 9 (PF-07817883) | Vero E6 cells | Pan-human coronavirus Mpro | Antiviral activity measured in presence of this compound | N/A (measured in presence) | acs.orgresearchgate.net |
| Compound A9 | VeroE6-eGFP cells | SARS-CoV-2 Mpro | Antiviral activity measured in presence of this compound | N/A (measured in presence) | mdpi.com |
Advanced Research Methodologies and Theoretical Frameworks Involving Compound Cp 100356
Integration in Quantitative Structure-Activity Relationship (QSAR) Models for Transporter Inhibition
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of compounds based on their molecular structures mdpi.com. CP 100356, as a known and potent inhibitor of efflux transporters like P-gp and BCRP, is valuable in the development and validation of QSAR models for predicting transporter inhibition researchgate.net.
Researchers utilize QSAR models to understand the structural features of molecules that contribute to their ability to inhibit transporters. By including compounds like this compound with well-defined inhibitory profiles, these models can be trained and validated to predict the inhibitory potential of novel compounds mdpi.comresearchgate.net. This is crucial in drug discovery and development to identify potential drug candidates that may be affected by or can modulate transporter activity.
Studies have shown that QSAR models can predict the inhibitory activity of compounds on P-gp, correlating structural descriptors with experimental inhibition data mdpi.comresearchgate.net. The inclusion of compounds like this compound, which exhibits high affinity and specific inhibition, helps to refine these models, improving their predictive accuracy for a wider range of chemical structures researchgate.net. These models can identify key molecular features, such as hydrogen bond acceptors, hydrophobic groups, and rotatable bonds, that influence P-gp inhibition mdpi.com.
Use in Advanced Imaging Techniques for Intracellular Compound Distribution Studies
Advanced imaging techniques are essential for visualizing and quantifying the distribution of compounds within cells and tissues nih.gov. This compound can be used in conjunction with such techniques to study the impact of efflux transporters on the intracellular accumulation of various substances.
P-gp and other efflux transporters actively pump compounds out of cells, affecting their intracellular concentration and, consequently, their efficacy or toxicity frontiersin.orgnih.gov. By using this compound to inhibit P-gp activity, researchers can assess the degree to which this transporter influences the intracellular distribution of a co-administered compound frontiersin.org.
For instance, in studies involving fluorescent substrates of P-gp, the intracellular accumulation of the fluorescent compound can be significantly increased in the presence of this compound frontiersin.org. This allows for the direct visualization and quantification of transporter activity and its impact on intracellular drug levels using imaging modalities such as fluorescence microscopy or flow cytometry frontiersin.org. This approach is particularly useful in cell lines that overexpress efflux transporters, such as certain cancer cell lines or transfected cell lines tocris.comfrontiersin.orgnih.govresearchgate.net.
An example of this application is the use of this compound in rhodamine uptake assays. Rhodamine is a fluorescent substrate of P-gp, and its intracellular accumulation is limited in cells with functional P-gp. The addition of this compound inhibits P-gp, leading to increased intracellular rhodamine fluorescence, which can be measured using flow cytometry frontiersin.org. This provides a direct measure of P-gp activity and the effectiveness of this compound as an inhibitor in a cellular context frontiersin.org.
Role in Developing Standardized Preclinical Translational Platforms
Standardized preclinical translational platforms are crucial for bridging the gap between in vitro research and clinical studies, ensuring that findings from the lab are predictive of outcomes in living organisms researchgate.nettandfonline.com. This compound plays a role in developing and utilizing these platforms, particularly in assessing the impact of efflux transporters on drug absorption, distribution, and efficacy in preclinical models.
In preclinical studies, especially those involving animal models, efflux transporters in the intestine, blood-brain barrier, and other tissues can significantly limit the systemic exposure and target tissue concentration of potential drug candidates researchgate.net. This compound can be used as a "chemical knock-out equivalent" for P-gp and BCRP, allowing researchers to evaluate the extent to which these transporters hinder the oral absorption or tissue penetration of a co-administered drug tocris.comresearchgate.net.
By administering a drug candidate with and without this compound, researchers can determine the contribution of P-gp and BCRP to the drug's pharmacokinetics researchgate.net. For example, co-administration of this compound has been shown to dramatically increase the systemic exposure of P-gp substrates like fexofenadine (B15129) in rats researchgate.net. This type of study helps in understanding potential drug-transporter interactions and informing decisions about drug formulation, dosing, and the need for co-administration with transporter inhibitors in clinical settings researchgate.net.
Furthermore, this compound is used in cell-based antiviral assays employing cell lines that express high levels of efflux transporters, such as Vero cells nih.govbiorxiv.orgmdpi.comoup.commdpi.commdpi.com. In these assays, the presence of this compound helps to ensure that the observed antiviral activity of a compound is due to its direct effect on the virus or host cell processes, rather than being limited by efflux transporter activity nih.govbiorxiv.orgmdpi.comoup.commdpi.commdpi.com. This is particularly important when evaluating compounds that are known substrates of P-gp nih.govbiorxiv.org. By including this compound, researchers can determine the true intrinsic potency of the antiviral compound in a cellular context, contributing to a more standardized and translatable preclinical assessment nih.govbiorxiv.orgoup.commdpi.commdpi.com.
The use of this compound in these various methodologies contributes to a more comprehensive understanding of drug behavior in biological systems and aids in the development of more predictive preclinical models for drug development.
Future Directions and Emerging Research Avenues for Compound Cp 100356
Exploration of Undiscovered Molecular Pathways Affected by its Inhibitory Profile
While the primary inhibitory target of CP 100356 is the NMDA receptor, future research is poised to explore its influence on other significant molecular pathways. Two key areas of emerging interest are the P-glycoprotein transport pathway and the amyloid-β processing pathway.
P-glycoprotein (ABCB1) Efflux Pathway: Recent studies have identified this compound as a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter protein. nih.gov P-gp is a crucial component of cellular defense mechanisms, acting as an efflux pump to remove a wide variety of xenobiotics from cells. tg.org.aunih.gov It is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, and the kidney, where it plays a significant role in limiting the absorption and distribution of many drugs. tg.org.au The ability of this compound to inhibit this transporter suggests its potential utility in studies aimed at understanding and overcoming multidrug resistance in cancer or improving the delivery of P-gp substrate drugs to protected tissues like the brain. tg.org.auglobalresearchonline.net Its use as a model ABCB1 inhibitor has been validated in various experimental systems, confirming its robust effect on this pathway. nih.gov
Amyloid-β Processing Pathway: Sublethal activation of NMDA receptors has been shown to increase the production and secretion of amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease. science.gov This occurs through a specific molecular cascade where NMDA receptor activation leads to an increased expression of Kunitz protease inhibitory (KPI)-containing amyloid-β precursor protein (KPI-APP). science.gov This, in turn, inhibits the α-secretase candidate TACE (tumor necrosis factor-α converting enzyme), shifting APP processing from the non-amyloidogenic to the amyloidogenic pathway, which results in higher Aβ production. science.govnih.gov As a potent NMDA receptor antagonist, this compound is uniquely positioned as a tool to investigate this pathway. Future research can leverage this compound to dissect the precise link between glutamatergic signaling and Aβ pathology, potentially revealing new therapeutic targets for Alzheimer's disease and other neurodegenerative conditions associated with excitotoxicity. nih.govyoutube.com
| Pathway | Effect of this compound | Potential Research Focus |
| P-glycoprotein (ABCB1) Efflux | Inhibition | Overcoming multidrug resistance; enhancing drug delivery across biological barriers. |
| Amyloid-β (Aβ) Processing | Indirect Inhibition (via NMDA receptor antagonism) | Elucidating the link between excitotoxicity and Aβ production in neurodegenerative diseases. |
Expanding its Role as a Mechanistic Probe in Diverse Preclinical Disease Models
The well-defined inhibitory profile of this compound makes it an excellent mechanistic probe for studying disease processes in various preclinical models, extending beyond traditional neuroscience applications.
Drug Transport and Interaction Models: this compound is increasingly used as a tool compound in preclinical models designed to study drug transport and predict drug-drug interactions (DDIs). nih.gov In vitro models using cell lines like Caco-2, which mimics the intestinal epithelium, and MDCK cells, which can be engineered to overexpress specific transporters, are standard in drug discovery. nih.govnuvisan.comsigmaaldrich.com In these models, this compound serves as a reference inhibitor to confirm the functional expression and activity of P-gp. nih.gov By comparing the transport of a test compound in the presence and absence of this compound, researchers can definitively identify it as a P-gp substrate. This application is crucial for understanding why some orally administered drugs have poor bioavailability or for predicting potential DDIs. tg.org.au
Virology and Infectious Disease Models: An emerging application for this compound is in the field of virology. In studies of potential antiviral agents for viruses like SARS-CoV-2, the efficacy of a compound can be masked if it is a substrate for P-gp, as it is actively pumped out of the cultured cells. The addition of this compound to these cell-based assays blocks P-gp-mediated efflux, allowing for the determination of the compound's true intrinsic antiviral potency. nih.gov This approach was used to reveal the full potency of the coronavirus 3CL protease inhibitor PF-00835231, demonstrating a significant increase in antiviral activity when co-administered with this compound. nih.gov This highlights its value as a probe in screening and characterizing novel antiviral therapeutics.
Neurodegenerative Disease Models: In preclinical models of Alzheimer's disease, this compound can be used to probe the "glutamate hypothesis" of neurodegeneration. By selectively blocking NMDA receptors, it allows researchers to investigate the downstream consequences of excitotoxicity, including the mechanisms leading to Aβ accumulation and tau hyperphosphorylation. science.govnih.govyoutube.com This helps to untangle the complex pathological cascade and identify specific events that are dependent on NMDA receptor overactivation.
Development of Novel Research Methodologies Leveraging its Distinct Pharmacological Profile
The specific and potent activities of this compound enable the development and refinement of novel research methodologies, particularly in the fields of pharmacology and drug discovery.
Standardization of Transporter Assay Systems: The reliable and potent inhibition of P-gp by this compound allows it to be used as a standardizing agent in the development and validation of new drug transporter assays. nih.govxenotech.com As regulatory agencies increasingly require evaluation of a new drug's potential for transporter-mediated interactions, robust and validated assays are essential. nih.gov Using this compound as a positive control inhibitor helps to ensure the sensitivity, specificity, and reproducibility of these assays, whether they are cell-based, use membrane vesicles, or employ ex vivo tissue models like precision-cut intestinal slices. nih.govxenotech.com
Unmasking Intrinsic Potency of P-gp Substrates: A significant challenge in early drug discovery is that the true activity of a compound against an intracellular target can be underestimated due to rapid efflux from the cell by transporters like P-gp. A novel methodology involves the routine co-administration of this compound in primary screening assays. This approach effectively unmasks the intrinsic potency of compounds that are P-gp substrates, preventing potentially valuable drug candidates from being prematurely discarded. This methodology was effectively demonstrated in antiviral research, where the measured potency of a protease inhibitor increased over 100-fold in the presence of this compound. nih.gov This strategy could be widely adopted in high-throughput screening for various intracellular targets.
| Research Methodology | Application of this compound | Impact on Research |
| Transporter Assay Validation | Used as a positive control P-gp inhibitor. | Ensures the accuracy and reproducibility of assays designed to predict drug-drug interactions. |
| Intrinsic Potency Screening | Co-administered with test compounds to block P-gp efflux. | Prevents false negatives for potent compounds that are P-gp substrates, improving the efficiency of drug discovery. |
Q & A
Q. What experimental design considerations are critical when evaluating CP-100356's antiviral activity in vitro?
To assess antiviral efficacy, researchers should:
- Use 2 µM CP-100356 as a reference concentration for treatment groups .
- Include controls: untreated cells (baseline), DMSO vehicle controls (0.5% v/v), and virus-infected cells without compound treatment .
- Standardize infection protocols (e.g., 24-hour post-infection incubation) and endpoint assays like immunofluorescence staining with 16% paraformaldehyde fixation .
- Maintain consistent culture conditions (5% CO₂, 37°C) and replicate experiments across biological and technical triplicates.
Q. What is the mechanistic basis of CP-100356's inhibition of Mdr-1 (P-glycoprotein)?
CP-100356 acts as a dual competitive and non-competitive inhibitor of Mdr-1:
- Its stereochemical structure facilitates electrostatic interactions with the transporter, altering substrate-binding conformations .
- Inhibition disrupts lipid-protein interactions in the cell membrane, reducing drug efflux efficiency .
- Kinetic studies recommend combining dose-response assays with radiolabeled substrate competition experiments to delineate binding modes .
Q. How should researchers validate cytotoxicity thresholds for CP-100356 in cell-based assays?
- Perform dose-escalation studies (e.g., 0.0125–10 µM) to determine the IC₅₀ (half-maximal inhibitory concentration).
- Use viability assays (e.g., MTT, ATP luminescence) and compare results against DMSO solvent controls to isolate compound-specific toxicity .
- Include positive controls (e.g., staurosporine for apoptosis induction) to validate assay sensitivity.
Advanced Research Questions
Q. How can researchers resolve inconsistencies in CP-100356's inhibitory efficacy across cell lines?
- Quantify Mdr-1 expression levels via Western blot or qPCR to correlate inhibition efficacy with transporter abundance .
- Use isogenic cell pairs (Mdr-1 overexpressing vs. knockdown) to isolate compound-specific effects from off-target interactions .
- Validate functional inhibition with calcein-AM assays , where Mdr-1 blockade increases intracellular fluorescence .
Q. What methodologies address analytical challenges in quantifying CP-100356 in complex matrices (e.g., biological samples)?
- For recovery issues (e.g., matrix spikes outside 55–125% control limits):
- Apply post-digestion matrix spikes and serial dilutions to mitigate interference from high iron or lipid content .
- Use interelement correction factors (e.g., for iron in ICP-MS) to improve accuracy .
- For inconsistent duplicate results (e.g., >20% RPD for arsenic/lead):
- Optimize sample homogenization and employ internal standards (e.g., isotopically labeled analogs) .
Q. How can researchers differentiate between competitive and non-competitive inhibition kinetics of CP-100356?
- Conduct Lineweaver-Burk plots under varying substrate concentrations:
- Competitive inhibition increases apparent without affecting .
- Non-competitive inhibition reduces while remains constant .
Q. What strategies optimize CP-100356 treatment duration and timing in viral inhibition studies?
- Perform time-course experiments (e.g., 6–48 hours post-infection) to identify the therapeutic window.
- Combine prophylactic (pre-infection) and therapeutic (post-infection) dosing regimens to assess preventive vs. curative effects .
- Use live-cell imaging to monitor real-time viral replication dynamics under treatment.
Methodological Notes
- Data Analysis : For dose-response studies, use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ and Hill coefficients.
- Validation : Cross-validate findings with orthogonal assays (e.g., immunofluorescence + qPCR for viral load quantification) .
- Ethics & Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and deposit raw data in repositories like Figshare or Zenodo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
